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Overview
Description
N-0385 is an experimental small molecule that functions as an inhibitor of the transmembrane protease serine 2 (TMPRSS2). This compound has garnered significant attention for its potential use in the prevention and treatment of COVID-19. By targeting key proteins involved in the viral entry process, N-0385 effectively blocks the virus from gaining access to host cells .
Preparation Methods
The synthesis of N-0385 involves a series of chemical reactions that result in the formation of a tripeptide structure. The compound is mesylated at the N-terminal and substituted by a ketobenzothiazol at the C-terminal. The synthetic route typically includes the following steps:
Formation of the tripeptide backbone: This involves the sequential coupling of amino acids using standard peptide synthesis techniques.
Mesylation: The N-terminal of the tripeptide is mesylated using methanesulfonyl chloride.
Substitution with ketobenzothiazol: The C-terminal is substituted with a ketobenzothiazol group.
Industrial production methods for N-0385 are still under development, given its experimental status. the synthesis process is scalable and can be adapted for large-scale production once the compound is approved for clinical use.
Chemical Reactions Analysis
N-0385 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketobenzothiazol group to its corresponding alcohol.
Substitution: N-0385 can undergo nucleophilic substitution reactions, particularly at the mesylated N-terminal.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-0385 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: N-0385 serves as a model compound for studying the inhibition of serine proteases and the design of peptidomimetic inhibitors.
Biology: The compound is used to investigate the role of TMPRSS2 in viral entry and infection processes.
Mechanism of Action
N-0385 exerts its effects by targeting and inhibiting the activity of TMPRSS2, a key enzyme involved in the viral entry process. By blocking TMPRSS2, N-0385 prevents the cleavage and priming of the viral spike protein, thereby inhibiting the virus’s ability to fuse with the host cell membrane and gain entry . Additionally, N-0385 modulates immune responses and inflammatory pathways, potentially reducing the severity of COVID-19 symptoms .
Comparison with Similar Compounds
N-0385 is unique in its high potency and selectivity as a TMPRSS2 inhibitor. Similar compounds include:
Camostat mesylate: Another TMPRSS2 inhibitor, but with lower potency compared to N-0385.
Nafamostat mesylate: A serine protease inhibitor with broader activity but less specificity for TMPRSS2.
Bromhexine hydrochloride: An over-the-counter medication that also inhibits TMPRSS2 but with less efficacy.
N-0385 stands out due to its high selectivity and potency, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C28H36N8O6S2 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-(methanesulfonamido)pentanediamide |
InChI |
InChI=1S/C28H36N8O6S2/c1-44(41,42)36-20(13-14-23(29)37)25(39)34-21(16-17-8-3-2-4-9-17)26(40)33-19(11-7-15-32-28(30)31)24(38)27-35-18-10-5-6-12-22(18)43-27/h2-6,8-10,12,19-21,36H,7,11,13-16H2,1H3,(H2,29,37)(H,33,40)(H,34,39)(H4,30,31,32)/t19-,20-,21-/m0/s1 |
InChI Key |
JTHVOFMYRRNGPA-ACRUOGEOSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CS(=O)(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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